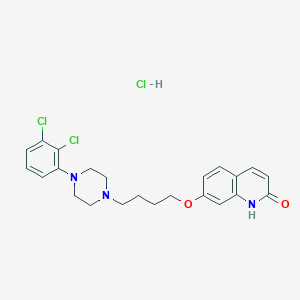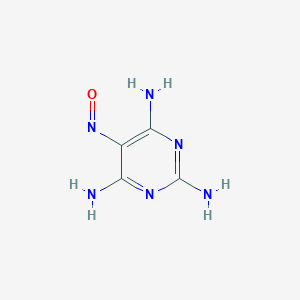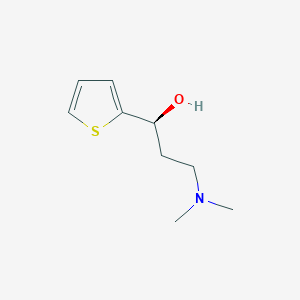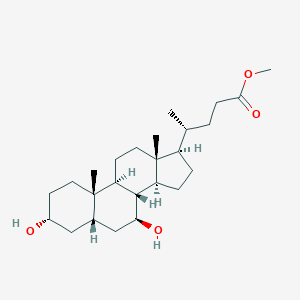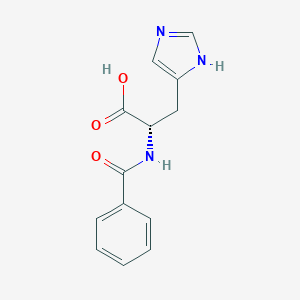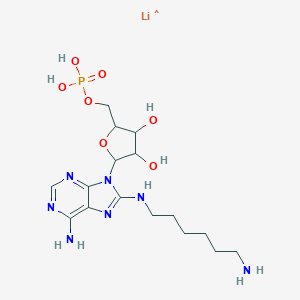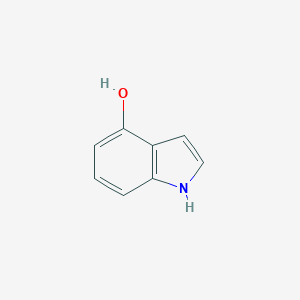
4-羟基吲哚
概述
描述
4-羟基吲哚是一种芳香杂环化合物,分子式为C8H7NO。它是吲哚的衍生物,其特点是在吲哚环的第四位存在一个羟基。 该化合物由于其作为合成各种药物的中间体以及潜在的生物活性而备受关注 .
科学研究应用
4-羟基吲哚在科学研究中有着广泛的应用:
化学: 它是合成复杂有机分子和药物的前体。
生物学: 它用于与神经递质通路和酶抑制相关的研究。
医学: 4-羟基吲哚衍生物已显示出作为治疗癌症和神经退行性疾病等疾病的治疗剂的潜力。
工业: 它用于生产染料、颜料和其他工业化学品.
作用机制
4-羟基吲哚的作用机制涉及它与各种分子靶标和途径的相互作用。它可以作为抗氧化剂,清除自由基并减少氧化应激。此外,它可以调节酶活性和受体结合,影响细胞信号通路。 这些相互作用有助于其在治疗疾病方面的潜在治疗作用 .
类似化合物:
吲哚: 4-羟基吲哚的母体化合物,因其生物活性而被广泛研究。
5-羟基吲哚: 另一种羟基化吲哚,具有类似的性质,但反应性和应用不同。
2-羟基吲哚: 一种位置异构体,具有不同的化学行为和用途
独特性: 4-羟基吲哚的独特性在于其在第四位的特异性羟基化,赋予其独特的化学和生物学性质。 这种位置特异性允许在各个领域进行靶向合成和应用,使其成为研究和工业中宝贵的化合物 .
生化分析
Biochemical Properties
4-Hydroxyindole plays a significant role in biochemical reactions. It is involved in the glucouridination process by human uridine 5′-diphospho-glucuronosyltransferase . This compound interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes .
Cellular Effects
4-Hydroxyindole has a profound impact on various types of cells and cellular processes. It effectively inhibits Abeta peptide-induced amyloid fibril formation and prevents cell death induced by the peptide in culture . Furthermore, it has been shown to impair energy production by host mitochondria and disrupt the membrane potential of the mitosome, a remnant parasite mitochondrion .
Molecular Mechanism
At the molecular level, 4-Hydroxyindole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of indoles, such as Indigo, indirubin, and indican .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyindole change over time. For example, when used as an adsorbent, it exhibits enormous capacities for heavy metal ions, reaching equilibrium within approximately 5 minutes .
Metabolic Pathways
4-Hydroxyindole is involved in several metabolic pathways. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . It can also be converted into halogenated and oxygenated derivatives .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm . This suggests that 4-Hydroxyindole might also have a similar subcellular localization.
准备方法
合成路线和反应条件: 已开发出几种合成4-羟基吲哚的方法。一种常见的方法是使用6-硝基水杨醛作为起始原料。6-硝基水杨醛与硝基甲烷在0°C的醇性钾中缩合生成中间体,然后用热乙酸酐和乙酸钠处理生成乙酰氧基苯乙烯。 该中间体用铁屑和乙酸还原生成4-乙酰氧基吲哚,然后在亚硫酸氢钠存在下用含水甲醇钠氢氧化物水解生成4-羟基吲哚 .
工业生产方法: 对于工业生产,已开发出一种涉及环己烷-1,3-二酮-2-螺环丙烷与胺开环环化的工艺。该工艺涉及1,3-环己二酮与重氮化合物反应生成2-重氮-1,3-环己二酮,然后使用催化量的乙酸铑与苯乙烯反应生成螺环丙烷。 螺环丙烷与胺发生开环环化生成四氢吲哚-4(5H)-酮,这些酮很容易转化为4-羟基吲哚 .
化学反应分析
反应类型: 4-羟基吲哚经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 4-羟基吲哚可以在酸性条件下使用高锰酸钾或过氧化氢等试剂氧化生成相应的醌。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂还原4-羟基吲哚,生成吲哚啉衍生物。
相似化合物的比较
Indole: The parent compound of 4-Hydroxyindole, widely studied for its biological activities.
5-Hydroxyindole: Another hydroxylated indole with similar properties but different reactivity and applications.
2-Hydroxyindole: A positional isomer with distinct chemical behavior and uses
Uniqueness: 4-Hydroxyindole is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional specificity allows for targeted synthesis and applications in various fields, making it a valuable compound in research and industry .
属性
IUPAC Name |
1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQHXUGJIAKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Record name | indol-4-ol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057696 | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxyindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2380-94-1 | |
| Record name | 1H-Indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxyindole?
A1: The molecular formula of 4-hydroxyindole is C8H7NO, and its molecular weight is 133.15 g/mol.
Q2: How can 4-hydroxyindole be synthesized?
A: Several synthetic routes exist for 4-hydroxyindole: * Vicarious Nucleophilic Substitution: This method utilizes substituted phenols, alkylation, hydrolysis, and cyclization to afford 4-HI. [] * Catalytic Dehydrogenation: 4-Oxo-1,5,6,7-tetrahydroindole can be dehydrogenated in the presence of a catalyst and an alcohol ether solvent. [] * Electrochemical Oxidative C-C Coupling: Electrochemical methods offer a green approach, involving the coupling of 1,3-cyclohexadione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. [] * Photochemical Synthesis: Irradiating 5-(alkoxycarbonylamino) isoquinoline 2-oxides in an aprotic solvent, followed by acid treatment, yields 4-hydroxyindole derivatives. [] * Ring-opening Cyclization: Cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines, undergoing ring-opening cyclization to provide a precursor that can be readily converted to 4-HI. [, ] * Air Oxidation: 4-Oxo-4,5,6,7-tetrahydroindoles, synthesized from nitroalkenes and cyclohexane-1,3-diones, can undergo air oxidation to yield 4-acetoxyindoles, which are readily converted to 4-hydroxyindoles. []
Q3: What spectroscopic techniques are used to characterize 4-hydroxyindole?
A: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for the structural characterization of 4-hydroxyindole and its derivatives. [, , , , ]
Q4: What is the biological significance of 4-hydroxyindole?
A: 4-Hydroxyindole exhibits diverse biological activities: * Anti-biofilm Activity: It demonstrates potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, making it a promising lead for developing novel antibacterial agents. [] * Inhibition of Amyloid Fibril Formation: 4-HI potently inhibits amyloid fibril formation by the beta-amyloid polypeptide (Aβ), implicated in Alzheimer's disease, and also reduces the cytotoxic effects of aggregated Aβ. [] * Enhancement of Biofilm Formation: Interestingly, 4-HI can also enhance biofilm formation in Streptococcus mutans, a key player in dental caries, via quorum sensing pathways. []
Q5: How is 4-hydroxyindole used in drug development?
A: 4-HI serves as a crucial building block for synthesizing various pharmaceuticals, including Pindolol, a beta-blocker used to treat hypertension. [] It is also used as a starting material for the synthesis of β3-adrenergic receptor agonists, which have therapeutic potential for various conditions. []
Q6: What are the potential applications of 4-hydroxyindole in material science?
A: Due to its unique structure and properties, 4-HI has been explored for various material science applications: * Fluorescent Materials: Pyranoindole congeners, synthesized from 4-HI, exhibit promising fluorescence properties, including high quantum yields and large Stokes shifts, making them attractive for applications like fluorescent probes and sensors. [] * High-Performance Polymers: Indole-based poly(ether sulfones) incorporating 4-HI display high glass transition temperatures, good thermal stability, and strong photoluminescence, making them suitable for high-performance applications. [] * Aerogels for Heavy Metal Removal: 4-HIFA, an aerogel derived from 4-HI, exhibits excellent adsorption capacity for heavy metals like methylene blue, demonstrating its potential for environmental remediation. [, ]
Q7: How is 4-hydroxyindole metabolized in humans?
A: 4-HI is a metabolite of psilocin, a hallucinogenic indole alkaloid found in certain mushrooms. Psilocin undergoes rapid metabolism to 4-HI, which is further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA), primarily in the liver. []
Q8: What enzymes are involved in the metabolism of 4-hydroxyindole?
A: UDP-glucuronosyltransferases (UGTs), particularly UGT1A6, play a significant role in the glucuronidation of 4-HI. This conjugation reaction facilitates its excretion from the body. [, ]
Q9: Are there any known drug interactions with 4-hydroxyindole or its metabolic pathway?
A: Research suggests that drugs metabolized by UGT enzymes, particularly UGT1A6, may potentially interact with 4-HI or its metabolic pathway. []
Q10: Is 4-hydroxyindole toxic?
A: While 4-HI itself hasn't been extensively studied for toxicity, its precursor, psilocin, is known to cause hallucinations and other psychoactive effects. [] Therefore, further research is needed to fully understand the toxicological profile of 4-HI.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
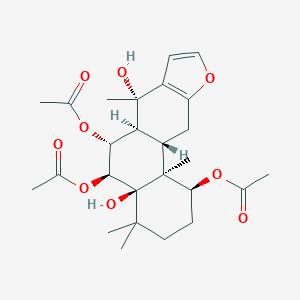
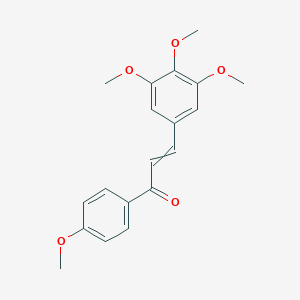
![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
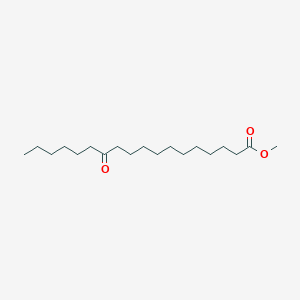
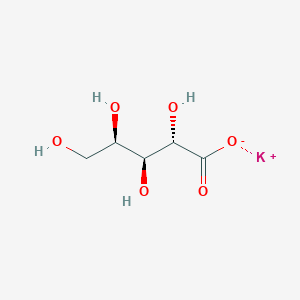
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)
